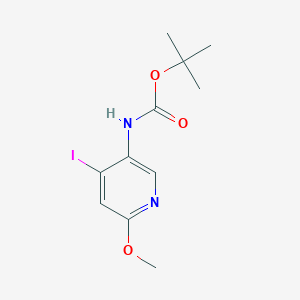

tert-Butyl (4-iodo-6-methoxypyridin-3-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(4-iodo-6-methoxypyridin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15IN2O3/c1-11(2,3)17-10(15)14-8-6-13-9(16-4)5-7(8)12/h5-6H,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSBITMHESFEWFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=C(C=C1I)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15IN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to tert-Butyl (4-iodo-6-methoxypyridin-3-yl)carbamate (CAS 1200132-06-4): Synthesis, Characterization, and Application in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Medicinal Chemistry

tert-Butyl (4-iodo-6-methoxypyridin-3-yl)carbamate is a key heterocyclic building block in modern medicinal chemistry. Its structure, featuring a pyridine core with strategically placed iodo, methoxy, and Boc-protected amine functionalities, makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. The presence of the iodine atom at the 4-position allows for the introduction of diverse molecular fragments through reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination, enabling the synthesis of complex molecules with potential therapeutic applications. The methoxy group at the 6-position and the Boc-protected amine at the 3-position modulate the electronic properties of the pyridine ring and offer further points for synthetic elaboration. This guide provides a comprehensive overview of the synthesis, characterization, and synthetic utility of this important intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of tert-butyl (4-iodo-6-methoxypyridin-3-yl)carbamate is provided in the table below.

| Property | Value | Reference |

| CAS Number | 1200132-06-4 | [1] |

| Molecular Formula | C₁₁H₁₅IN₂O₃ | [1] |

| Molecular Weight | 350.16 g/mol | [1] |

| Appearance | Off-white to pale yellow solid (predicted) | |

| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate | |

| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances. | [1] |

Synthesis and Purification

The synthesis of tert-butyl (4-iodo-6-methoxypyridin-3-yl)carbamate is typically achieved through the protection of the commercially available starting material, 4-iodo-6-methoxypyridin-3-amine, with di-tert-butyl dicarbonate (Boc₂O).

Caption: Synthetic scheme for the preparation of the title compound.

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of 4-iodo-6-methoxypyridin-3-amine (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under an inert atmosphere (nitrogen or argon), add triethylamine (Et₃N, 1.5 eq).

-

Addition of Boc Anhydride: To the stirred solution, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in DCM dropwise at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the mobile phase.

-

Workup: Upon completion, quench the reaction with the addition of water. Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Purification Protocol

The crude product can be purified by one of the following methods:

-

Column Chromatography: The crude material can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate).

-

Recrystallization: Alternatively, the crude product can be recrystallized from a suitable solvent system, such as ethyl acetate/hexanes or ethanol/water, to yield the pure product.

Spectroscopic Characterization (Predicted)

The following spectroscopic data are predicted based on the chemical structure and analysis of similar compounds.

| Technique | Predicted Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.05 (s, 1H, Ar-H), 7.20 (s, 1H, Ar-H), 6.80 (br s, 1H, NH), 3.95 (s, 3H, OCH₃), 1.50 (s, 9H, C(CH₃)₃) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 162.0, 153.0, 145.0, 130.0, 115.0, 95.0, 81.0, 54.0, 28.5 |

| IR (KBr, cm⁻¹) | 3350 (N-H stretch), 2980 (C-H stretch), 1710 (C=O stretch, carbamate), 1580, 1470 (aromatic C=C stretch), 1250 (C-O stretch) |

| Mass Spectrometry (ESI+) | m/z 351.0 [M+H]⁺, 373.0 [M+Na]⁺ |

Applications in Palladium-Catalyzed Cross-Coupling Reactions

tert-Butyl (4-iodo-6-methoxypyridin-3-yl)carbamate is an excellent substrate for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, allowing for the introduction of a wide range of aryl, heteroaryl, and amine functionalities.

Suzuki-Miyaura Cross-Coupling

This reaction enables the formation of a new carbon-carbon bond by coupling the iodo-pyridine with an organoboron compound.

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

-

Reaction Setup: To a degassed mixture of tert-butyl (4-iodo-6-methoxypyridin-3-yl)carbamate (1.0 eq), the desired aryl or heteroaryl boronic acid or ester (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq) in a suitable solvent system (e.g., 1,4-dioxane and water, 4:1), add a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05-0.10 eq).

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C under an inert atmosphere for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup and Purification: After completion, cool the reaction to room temperature and dilute with water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography on silica gel.

Buchwald-Hartwig Amination

This reaction facilitates the formation of a new carbon-nitrogen bond by coupling the iodo-pyridine with a primary or secondary amine.[2][3][4]

Caption: General workflow for the Buchwald-Hartwig amination reaction.

-

Reaction Setup: In a glovebox, combine tert-butyl (4-iodo-6-methoxypyridin-3-yl)carbamate (1.0 eq), the desired amine (1.1-1.5 eq), a palladium precatalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02-0.05 eq), a suitable phosphine ligand such as XPhos or RuPhos (0.04-0.10 eq), and a base such as sodium tert-butoxide (NaOtBu, 1.5-2.0 eq) in an anhydrous, degassed solvent like toluene or 1,4-dioxane.

-

Reaction Conditions: Heat the reaction mixture to 80-110 °C under an inert atmosphere for 6-24 hours, monitoring by TLC or LC-MS.

-

Workup and Purification: Upon completion, cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate. The residue can be purified by flash column chromatography.

Conclusion

tert-Butyl (4-iodo-6-methoxypyridin-3-yl)carbamate is a valuable and versatile building block for the synthesis of complex substituted pyridines. Its straightforward preparation and high reactivity in palladium-catalyzed cross-coupling reactions make it an indispensable tool for medicinal chemists and researchers in drug discovery. The protocols and data presented in this guide provide a solid foundation for the successful application of this compound in the synthesis of novel molecular entities.

References

Sources

4-iodo-6-methoxypyridin-3-amine Boc-protected intermediate

Topic: Advanced Synthesis & Application Guide: tert-Butyl (4-iodo-6-methoxypyridin-3-yl)carbamate Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary & Strategic Importance

The 4-iodo-6-methoxypyridin-3-amine scaffold, particularly in its Boc-protected form (tert-butyl (4-iodo-6-methoxypyridin-3-yl)carbamate), represents a "privileged structure" in modern drug discovery. Its value lies in its orthogonal reactivity profile, enabling the rapid construction of polysubstituted pyridine libraries or fused heterocycles (e.g., imidazo[4,5-c]pyridines).

This guide addresses the critical challenge of synthesizing this intermediate with high regiocontrol. While electrophilic iodination of 3-aminopyridines often yields mixtures of C2- and C4-iodinated products, this protocol utilizes Directed Ortho Metalation (DoM) to exclusively target the C4 position. This approach ensures scalability, reproducibility, and high purity—essential attributes for GMP-aligned workflows.

Retrosynthetic Analysis & Mechanistic Logic

To achieve the target molecule, we must bypass the inherent electronic bias of the pyridine ring which typically favors electrophilic attack at C2 (ortho to the amino group and the ring nitrogen).

The Strategic Pivot: DoM vs. Electrophilic Substitution

-

Electrophilic Route (Not Recommended): Direct iodination of 6-methoxy-3-aminopyridine using NIS or I

often results in inseparable mixtures of C2 and C4 isomers due to competing directing effects of the amine (ortho-director) and the ring nitrogen. -

DoM Route (Recommended): By installing a Boc-protecting group, we convert the amine into a Directed Metalation Group (DMG). The tert-butoxycarbonyl (Boc) group serves two functions:

-

Protection: Prevents N-alkylation/oxidation.

-

Direction: Coordinates with lithiating agents (n-BuLi/TMEDA) to direct deprotonation specifically to the C4 position.

-

Mechanism of Action: The Dianion Pathway

The reaction proceeds via a dianion intermediate .

-

First Equivalent (n-BuLi): Deprotonates the acidic carbamate N-H (

~20). -

Second Equivalent (n-BuLi): Directed by the lithium carbamate and TMEDA, the second equivalent removes the C4 proton. This position is favored over C2 due to the stabilization provided by the adjacent Boc-group and the lack of steric repulsion from the pyridine nitrogen lone pair.

-

Electrophile Quench: The C4-lithio species intercepts iodine to form the C-I bond.

Figure 1: Reaction pathway illustrating the conversion of the amine precursor to the C4-iodinated target via a dianion intermediate.

Experimental Protocol

This protocol is validated for scale-up (10–20g scale). It assumes the starting material, 6-methoxypyridin-3-amine , is available. If not, it can be prepared via reduction of 2-methoxy-5-nitropyridine (Fe/NH

Step 1: Boc-Protection

Objective: Convert the primary amine to a stable carbamate DMG.

Reagents:

-

6-Methoxypyridin-3-amine (1.0 equiv)

-

Di-tert-butyl dicarbonate (Boc

O) (1.1 equiv) -

Triethylamine (Et

N) (1.2 equiv) -

DMAP (0.05 equiv - Catalyst)

-

Dichloromethane (DCM) or THF (Solvent)

Procedure:

-

Dissolve 6-methoxypyridin-3-amine in DCM (5 mL/mmol).

-

Add Et

N and DMAP. Cool to 0°C.[1] -

Add Boc

O (dissolved in minimal DCM) dropwise. -

Warm to room temperature and stir for 4–6 hours (monitor by TLC/LCMS).

-

Workup: Wash with 1M citric acid (removes DMAP/amine traces), saturated NaHCO

, and brine. Dry over Na -

Purification: Recrystallization from Hexanes/EtOAc is usually sufficient.

Step 2: Regioselective C4-Iodination (The Core Step)

Objective: Install the iodine atom at C4 using Directed Ortho Metalation.

Table 1: Reaction Stoichiometry & Parameters

| Component | Role | Equivalents | Notes |

| Substrate | Starting Material | 1.0 | Dried under vacuum prior to use. |

| TMEDA | Ligand/De-aggregator | 3.0 - 3.2 | Essential for breaking n-BuLi hexamers. |

| n-BuLi | Base (2.5M in Hexanes) | 3.2 - 3.5 | Excess required for dianion formation. |

| Iodine (I | Electrophile | 3.5 - 4.0 | Dissolved in dry THF. |

| Ether/THF | Solvent | N/A | Anhydrous; Ether often gives better regioselectivity. |

Detailed Procedure:

-

Setup: Flame-dry a 3-neck round-bottom flask under Argon/Nitrogen atmosphere.

-

Solvation: Dissolve tert-butyl (6-methoxypyridin-3-yl)carbamate (1.0 equiv) and TMEDA (3.1 equiv) in anhydrous diethyl ether (or THF).

-

Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Critical: Maintain temperature strictly to prevent nucleophilic attack on the pyridine ring.

-

Lithiation: Add n-BuLi (3.3 equiv) dropwise via syringe pump over 30–60 minutes.

-

Observation: The solution typically turns yellow/orange, indicating dianion formation.

-

Aging: Stir at -78°C for 1–2 hours to ensure complete lithiation.

-

-

Quench: Dissolve Iodine (I

, 3.5 equiv) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78°C.-

Color Change: Mixture will darken.

-

-

Warming: Allow the mixture to warm slowly to 0°C over 1 hour.

-

Workup: Quench with saturated aqueous Na

S -

Purification: Flash column chromatography (SiO

, Hexanes/EtOAc gradient).

Expected Yield: 65–80% Characterization:

-

1H NMR: Look for the disappearance of the C4 proton and the retention of the C2 (singlet, deshielded) and C5 (singlet/doublet depending on coupling) protons.

-

Structure Confirmation: The C4-Iodo product places the iodine between the Boc-NH and the C5-H.

Applications & Synthetic Utility

The resulting tert-butyl (4-iodo-6-methoxypyridin-3-yl)carbamate is a versatile linchpin for library generation.

Workflow Visualization

Figure 2: Downstream applications of the core intermediate, highlighting its utility in forming biaryl systems and fused heterocyclic cores.

Key Transformations

-

Suzuki-Miyaura Coupling: The C4-Iodine is highly reactive towards boronic acids/esters. This allows for the introduction of aryl or heteroaryl groups, essential for modulating potency in kinase inhibitors (e.g., Checkpoint Kinase 1 inhibitors).

-

Imidazopyridine Formation: Following C4-functionalization, acidic deprotection of the Boc group (HCl/Dioxane or TFA) yields the free amine. If a C4-amide or C4-nitrile was introduced (via Pd-catalyzed carbonylation or cyanation), cyclization to imidazo[4,5-c]pyridines or related fused systems is immediate.

Safety & Handling Protocols

-

tert-Butyllithium / n-Butyllithium: These are pyrophoric reagents.

-

Protocol: Always transfer via cannula or gas-tight syringe under positive inert gas pressure.

-

Quenching: Have a beaker of sand or dry lime available. Never use water for lithium fires.

-

-

Iodine: Corrosive and sublimes. Weigh in a fume hood and handle with gloves.

-

Reaction Exotherms: The lithiation step is highly exothermic. Ensure the cooling bath (-78°C) is stable and addition rates are slow to prevent thermal runaways which degrade regioselectivity.

References

-

Mitchell, I. S., et al. (2015). "Mitigation of Acetylcholine Esterase Activity in the 1,7-Diazacarbazole Series of Inhibitors of Checkpoint Kinase 1." Journal of Medicinal Chemistry, 58(11), 4713–4726.

- Primary citation for the specific synthesis of tert-butyl (4-iodo-6-methoxypyridin-3-yl)

-

Snieckus, V. (1990). "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 90(6), 879–933.

- Foundational text on the Directed Ortho Metalation (DoM) mechanism and regioselectivity rules.

- Schlosser, M. (2005). "Organometallics in Synthesis: A Manual." Wiley.

-

Estel, L., et al. (1988). "Lithiation of 3-amino- and 3-(acylamino)pyridines." Journal of Organic Chemistry, 53(12), 2740–2744.

- Validates the C4-regioselectivity of 3-(Boc-amino)pyridines.

Sources

structure and properties of tert-butyl N-(4-iodo-6-methoxypyridin-3-yl)carbamate

[1]

Executive Summary

tert-Butyl N-(4-iodo-6-methoxypyridin-3-yl)carbamate (CAS: 1200132-06-4) is a highly specialized heterocyclic building block used primarily in the synthesis of kinase inhibitors (e.g., ChK1, FGFR).[1] Its structural utility lies in its trisubstituted pyridine core, which offers three distinct vectors for chemical diversification:

-

C3-Amine (Boc-protected): A masked nitrogen nucleophile.[1]

-

C4-Iodide: A reactive handle for palladium-catalyzed cross-coupling (Suzuki, Sonogashira).[1]

-

C6-Methoxy: An electron-donating group that modulates pKa and solubility, potentially serving as a leaving group under harsh conditions (though primarily used for electronic tuning).[1]

This guide details the physicochemical profile, a validated synthesis route via Directed Ortho Metalation (DoM), and critical handling protocols for this intermediate.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

| Property | Data |

| IUPAC Name | tert-butyl (4-iodo-6-methoxypyridin-3-yl)carbamate |

| Common Name | N-Boc-4-iodo-6-methoxypyridin-3-amine |

| CAS Number | 1200132-06-4 |

| Molecular Formula | C₁₁H₁₅IN₂O₃ |

| Molecular Weight | 350.15 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DCM, THF, EtOAc, DMSO; Insoluble in water |

| SMILES | CC(C)(C)OC(=O)NC1=C(I)C=C(OC)N=C1 |

| Key Hazards | GHS07 (Acute Tox. 4); Light sensitive (Iodide stability) |

Synthesis Strategy: The Directed Ortho Metalation (DoM) Route[1]

The most robust method for synthesizing this compound is Directed Ortho Metalation (DoM) .[1] Electrophilic iodination of 6-methoxypyridin-3-amine typically yields the C2-iodo isomer due to the directing effect of the amine and ring nitrogen.[1] To force iodination at the C4 position, the amine must be converted to a Boc-carbamate, which serves as a Directed Metalation Group (DMG).[1]

Mechanistic Pathway[1]

-

Protection: 6-methoxypyridin-3-amine is protected with Boc₂O.[1]

-

Lithiation: Treatment with n-butyllithium (2+ equivalents) generates a dianion.[1] The first equivalent deprotonates the carbamate N-H; the second equivalent removes the C4 proton, stabilized by the coordination of lithium to the carbamate carbonyl oxygen.[1]

-

Quench: The lithiated species reacts with elemental iodine to install the iodide at C4.[1]

Figure 1: Synthetic workflow utilizing Directed Ortho Metalation (DoM) to achieve regioselective C4 iodination.

Detailed Experimental Protocol

Objective: Synthesis of tert-butyl (4-iodo-6-methoxypyridin-3-yl)carbamate from tert-butyl (6-methoxypyridin-3-yl)carbamate.

Safety Warning: n-Butyllithium is pyrophoric.[1] Reactions must be performed under an inert atmosphere (Argon/Nitrogen) in flame-dried glassware.[1]

Reagents

-

Starting Material: tert-Butyl (6-methoxypyridin-3-yl)carbamate (1.0 equiv)[1]

-

n-Butyllithium (2.5 M in hexanes, 2.2 equiv)[1]

-

Iodine (I₂) (2.5 equiv)[1]

-

Anhydrous THF (Solvent)[1]

-

Saturated NH₄Cl (Quench)[1]

-

Sodium Thiosulfate (Na₂S₂O₃) (Scavenger)[1]

Step-by-Step Methodology

-

Preparation: Charge a flame-dried 3-neck round-bottom flask with tert-butyl (6-methoxypyridin-3-yl)carbamate (e.g., 10 mmol) and anhydrous THF (50 mL). Cool the solution to -78°C using a dry ice/acetone bath.

-

Lithiation: Add n-BuLi (22 mmol, 8.8 mL) dropwise via syringe over 20 minutes. Maintain internal temperature below -70°C.

-

Note: The solution will turn yellow/orange, indicating dianion formation.[1]

-

-

Maturation: Stir the mixture at -78°C for 1 to 2 hours to ensure complete lithiation.

-

Iodination: Dissolve Iodine (25 mmol) in a minimal amount of anhydrous THF. Add this solution dropwise to the lithiated reaction mixture at -78°C.

-

Observation: The color will darken significantly.[1]

-

-

Quench: After stirring for 30 minutes at -78°C, allow the reaction to warm to 0°C. Quench by adding saturated aqueous NH₄Cl (20 mL).

-

Workup:

-

Purification: Purify the crude residue via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).

Self-Validation Check:

-

¹H NMR Confirmation: The starting material shows signals for C2-H, C4-H, and C5-H. The product will lack the C4-H signal (typically a doublet of doublets or doublet in the aromatic region), leaving two singlets (or weakly coupled doublets) for C2-H and C5-H.[1]

Reactivity & Applications in Drug Discovery[1]

This molecule acts as a "linchpin" scaffold.[1] The orthogonality of the functional groups allows for sequential elaboration.[1]

Key Transformations

-

Suzuki-Miyaura Coupling: The C4-Iodide is highly reactive toward boronic acids.[1] This is the primary route for installing aryl or heteroaryl groups to build fused ring systems (e.g., diazacarbazoles).[1]

-

Boc-Deprotection: Treatment with TFA/DCM or HCl/Dioxane yields the free amine, 4-iodo-6-methoxypyridin-3-amine, which is unstable and prone to oxidation; deprotection is usually performed after the cross-coupling step.[1]

-

Cyclization: Following cross-coupling at C4, the carbamate nitrogen can participate in intramolecular cyclizations to form bicyclic systems like 1,7-naphthyridines or pyrido[3,4-b]pyrazines.[1]

Figure 2: Functionalization pathways for the core scaffold.[1]

References

-

Chemical Identity & Properties

-

Synthesis & Applications

-

Labroli, M., et al. (2011).[1] "Mitigation of Acetylcholine Esterase Activity in the 1,7-Diazacarbazole Series of Inhibitors of Checkpoint Kinase 1." Journal of Medicinal Chemistry. (Describes the specific lithiation protocol for the title compound). Retrieved from [1]

-

Clayden, J., et al. (2005).[1] "The Directed Ortho Metalation Reaction."[1] Organic Reactions.[3][4][5][6][7][8] (General mechanistic reference for DoM).

-

-

Safety & Handling

Sources

- 1. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Pyridines - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

3-amino-4-iodo-6-methoxypyridine N-Boc derivative molecular weight

Technical Whitepaper: Characterization and Synthesis of tert-Butyl (4-iodo-6-methoxypyridin-3-yl)carbamate

Executive Summary

Target Molecule: tert-Butyl (4-iodo-6-methoxypyridin-3-yl)carbamate CAS Registry Number: 1200132-06-4 Molecular Weight: 350.15 g/mol [1]

This technical guide details the physicochemical profile, synthetic pathway, and strategic utility of the N-Boc protected derivative of 3-amino-4-iodo-6-methoxypyridine.[1] This compound serves as a critical high-value intermediate in medicinal chemistry, specifically for the design of kinase inhibitors and complex heterocyclic scaffolds.[1] The iodine substituent at the C4 position provides a reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), while the tert-butyloxycarbonyl (Boc) group masks the C3 amine, preventing catalyst poisoning and side reactions.

Chemoinformatics Profile

The following data establishes the baseline identity for quality control and stoichiometric calculations.

| Property | Value |

| Systematic Name | tert-Butyl (4-iodo-6-methoxypyridin-3-yl)carbamate |

| Molecular Formula | |

| Molecular Weight | 350.15 g/mol |

| Exact Mass | 350.0127 |

| CAS Number | 1200132-06-4 |

| Physical State | Off-white to pale yellow solid |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in Water |

| pKa (Calculated) | ~10.5 (Carbamate NH), Pyridine N is weakly basic due to EWG Iodo group |

Synthetic Protocol: N-Boc Protection

Objective: Selective protection of the C3 exocyclic amine without generating the bis-Boc byproduct.

Mechanism & Causality

Aminopyridines exhibit reduced nucleophilicity compared to anilines due to the electron-withdrawing nature of the pyridine ring.[1] However, the presence of the methoxy group at C6 donates electron density (via resonance), slightly increasing the reactivity of the C3 amine. The use of DMAP (4-Dimethylaminopyridine) is critical here; it acts as a nucleophilic catalyst, attacking the Boc anhydride (

Materials

-

Substrate: 3-Amino-4-iodo-6-methoxypyridine (1.0 eq)

-

Reagent: Di-tert-butyl dicarbonate (

) (1.1 eq)[1] -

Catalyst: DMAP (0.1 eq)

-

Base: Triethylamine (TEA) or DIPEA (1.2 eq)

-

Solvent: Anhydrous Dichloromethane (DCM) or THF

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-4-iodo-6-methoxypyridine (1.0 eq) in anhydrous DCM (0.2 M concentration).

-

Activation: Add TEA (1.2 eq) and DMAP (0.1 eq). Stir at room temperature for 10 minutes to ensure deprotonation/activation.

-

Addition: Dissolve

(1.1 eq) in a minimal amount of DCM and add it dropwise to the reaction mixture over 15 minutes.-

Critical Control Point: Do not add a large excess of

initially. Aminopyridines are prone to forming the bis-Boc species (

-

-

Reaction: Stir at room temperature (20-25°C) for 4–12 hours. Monitor via TLC (Hexane:EtOAc 3:1). The product will be less polar than the starting amine.

-

Quench & Workup:

-

Quench with saturated

solution. -

Extract the aqueous layer with DCM (3x).

-

Wash combined organics with brine, dry over

, and concentrate in vacuo.

-

-

Purification: Purify via silica gel flash chromatography. Elute with a gradient of 0-20% EtOAc in Hexanes.[1]

Visualization of Workflow

The following diagram illustrates the synthetic pathway and potential downstream applications.

Caption: Figure 1.[1] Synthetic workflow for N-Boc protection and subsequent palladium-catalyzed divergence points.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized compound, the following spectral features must be confirmed.

1H NMR (400 MHz, CDCl3) Expectations

- 1.50–1.55 ppm (s, 9H): The diagnostic tert-butyl singlet. If this integrates to 18H, you have the bis-Boc byproduct.

-

3.90–3.95 ppm (s, 3H): Methoxy group (

- 6.80–7.00 ppm (s, 1H): Proton at C5 (shielded by adjacent OMe).

- 8.50–8.80 ppm (s, 1H): Proton at C2 (deshielded by adjacent N and carbamate).

-

~7.00 ppm (br s, 1H): Carbamate NH (exchangeable with

LC-MS Validation

-

Ionization: ESI (+)

-

Target Mass:

-

Fragment Pattern: A strong fragment at

or

Strategic Utility in Drug Discovery

The 4-iodo substituent is the defining feature of this scaffold. While the 3-amino group is protected, the iodine serves as a regioselective entry point for modifying the pyridine core.

-

Orthogonal Functionalization: The iodine bond is weaker than the C-H bonds, allowing for oxidative addition by Palladium(0) without affecting the Boc-protected amine.

-

Scaffold Hopping: This intermediate allows researchers to replace benzene rings with a pyridine core in drug candidates, potentially improving solubility and metabolic stability (lowering LogD).

-

Late-Stage Diversification: The Boc group can be removed (using TFA/DCM or HCl/Dioxane) after the cross-coupling event to regenerate the free amine for amide coupling or reductive amination.

References

-

Varala, R., Nuvula, S., & Adapa, S. R. (2006).[2] Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines. The Journal of Organic Chemistry, 71(21), 8283–8286. Retrieved from [Link]

Sources

(S)-5-Iodowillardiine: A Technical Guide to a Subtype-Selective Kainate Receptor Agonist

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the chemical compound corresponding to the molecular formula C₁₁H₁₅IN₂O₃, identified as (S)-5-Iodowillardiine. We will delve into its chemical structure, properties, mechanism of action as a potent neurochemical probe, and practical experimental applications.

Compound Identification and Physicochemical Properties

The molecular formula C₁₁H₁₅IN₂O₃ primarily corresponds to (S)-5-Iodowillardiine , a synthetic analog of willardiine, a naturally occurring excitotoxic amino acid.[1] It is a critical tool in neuroscience research due to its specific activity at ionotropic glutamate receptors.

Chemical Identifiers

A clear identification is paramount for experimental reproducibility. Key identifiers for (S)-5-Iodowillardiine are summarized below.

| Identifier | Value | Source |

| IUPAC Name | (2S)-2-amino-3-(5-iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid | [2] |

| Molecular Formula | C₇H₈IN₃O₄ | |

| Molecular Weight | 325.06 g/mol | |

| CAS Number | 140187-25-3 | |

| Canonical SMILES | C1=C(C(=O)NC(=O)N1CC(C(=O)O)N)I |

Note: The user-provided formula C11H15IN2O3 appears to be an error; the correct and widely referenced formula for 5-Iodowillardiine is C₇H₈IN₃O₄. This guide will proceed with the correct information for this well-documented compound.

Chemical Structure

The structure of (S)-5-Iodowillardiine is characterized by an L-alanine backbone attached to a 5-iodouracil ring. This specific arrangement is crucial for its biological activity.

Caption: 2D Chemical Structure of (S)-5-Iodowillardiine.

Mechanism of Action: Selective Receptor Agonism

(S)-5-Iodowillardiine functions as a potent and selective agonist for a specific subset of kainate receptors, which are ionotropic glutamate receptors that mediate excitatory neurotransmission.[3][4]

Subtype Selectivity

The defining characteristic of (S)-5-Iodowillardiine is its high affinity and selectivity for kainate receptors containing the GluK1 (formerly GluR5) subunit.[1][5] It demonstrates significantly lower affinity for AMPA receptors and other kainate receptor subtypes like those composed of GluK2 (GluR6) or GluR7 subunits.[1][2] This selectivity is a direct result of its molecular structure, particularly the large, lipophilic iodine atom at the 5-position of the uracil ring, which is well-accommodated by the binding pocket of GluK1-containing receptors.[5]

Causality: The presence of a bulky substituent at this position enhances affinity for GluK1 while sterically hindering effective binding to AMPA receptor subtypes, making it an invaluable tool for isolating and studying GluK1-mediated neuronal pathways.[5]

Functional Consequences

As an agonist, (S)-5-Iodowillardiine binds to the GluK1 subunit of the kainate receptor, inducing a conformational change that opens the associated ion channel.[6] This opening permits the influx of cations, primarily Na⁺ and Ca²⁺, into the neuron. The resulting depolarization of the cell membrane generates an excitatory postsynaptic potential (EPSP), which, if it reaches the threshold, will trigger an action potential and propagate a nerve signal.

One notable functional aspect is that (S)-5-Iodowillardiine is a weakly desensitizing agonist compared to other willardiine analogs like (S)-5-fluorowillardiine.[7]

Expert Insight: This weak desensitization is experimentally advantageous. While strongly desensitizing agonists cause the receptor to rapidly enter a refractory state, the sustained channel opening induced by (S)-5-Iodowillardiine allows for more stable and prolonged electrophysiological recordings. This makes it ideal for studying the steady-state kinetics and downstream signaling cascades activated by sustained GluK1 receptor activity.

Caption: Simplified signaling pathway of (S)-5-Iodowillardiine action.

Synthesis and Experimental Protocols

The utility of (S)-5-Iodowillardiine in research necessitates robust methods for its synthesis and application in experimental models.

General Synthesis Outline

A common synthetic approach involves the alkylation of a substituted uracil ring.[5] The process can be summarized as follows:

-

Preparation of 5-Iodouracil: The starting material, uracil, is halogenated to introduce the iodine atom at the 5-position.

-

Alkylation: The sodium salt of 5-iodouracil is reacted with a protected L-alanine derivative, such as (S)-3-[(tert-butoxycarbonyl)amino]oxetan-2-one, in a suitable solvent like DMF. This step attaches the amino acid side chain to the N1 position of the uracil ring.[5]

-

Deprotection: The protecting group on the amino acid (e.g., tert-butoxycarbonyl, or Boc) is removed using a strong acid, typically trifluoroacetic acid (TFA).

-

Purification: The final product is purified, often using ion-exchange chromatography, to isolate the desired (S)-enantiomer with high purity.[5]

Trustworthiness: Each batch of synthesized compound must be validated. Purity is typically assessed by HPLC, and identity is confirmed by mass spectrometry and NMR spectroscopy to ensure that the experimental results are attributable solely to the compound of interest. Commercial suppliers often provide a certificate of analysis with this data.

Experimental Protocol: In Vitro Calcium Imaging Assay

This protocol provides a self-validating framework to measure the functional activity of (S)-5-Iodowillardiine on cells expressing GluK1 receptors.

Objective: To quantify the increase in intracellular calcium ([Ca²⁺]i) in HEK293 cells heterologously expressing human GluK1 receptors upon application of (S)-5-Iodowillardiine.

Methodology:

-

Cell Culture & Transfection:

-

Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Transfect cells with a plasmid encoding the human GluK1 subunit using a standard lipid-based transfection reagent.

-

Co-transfect with a fluorescent reporter (e.g., GFP) to identify successfully transfected cells.

-

Rationale: HEK293 cells provide a "clean" background with no endogenous glutamate receptor expression, ensuring any observed response is due to the transfected GluK1.

-

-

Calcium Indicator Loading:

-

24-48 hours post-transfection, plate cells onto glass-bottom dishes.

-

Wash cells with a physiological salt solution (e.g., HBSS).

-

Incubate cells with a Ca²⁺-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-45 minutes at 37°C.

-

Rationale: These dyes are cell-permeant and become fluorescent upon binding to free intracellular calcium, allowing for dynamic measurement of [Ca²⁺]i changes.

-

-

Compound Preparation & Application:

-

Prepare a high-concentration stock solution of (S)-5-Iodowillardiine in a suitable solvent (e.g., 1.1eq. NaOH or DMSO).[2]

-

Create a series of dilutions in HBSS to generate a dose-response curve (e.g., 0.1 µM to 100 µM).

-

Rationale: A dose-response curve is essential to determine key pharmacological parameters like the EC₅₀ (half-maximal effective concentration).

-

-

Fluorescence Microscopy & Data Acquisition:

-

Mount the dish on an inverted fluorescence microscope equipped with a fast-switching light source and a sensitive camera.

-

Acquire a baseline fluorescence reading for 1-2 minutes.

-

Apply the (S)-5-Iodowillardiine solution via a perfusion system.

-

Record the change in fluorescence intensity over time for 5-10 minutes.

-

At the end of the experiment, apply a saturating dose of a calcium ionophore (e.g., Ionomycin) to obtain the maximum fluorescence signal (F_max) for data normalization.

-

-

Data Analysis:

-

Identify transfected cells (GFP-positive).

-

Quantify the change in fluorescence for each cell over time.

-

Normalize the response (ΔF/F₀), where ΔF is the change in fluorescence and F₀ is the baseline fluorescence.

-

Plot the peak response against the log of the agonist concentration and fit the data to a sigmoidal dose-response equation to calculate the EC₅₀.

-

Caption: Experimental workflow for a cell-based calcium imaging assay.

References

-

Swanson, G. T., & Heinemann, S. F. (1998). Kainate receptors exhibit differential sensitivities to (S)-5-iodowillardiine. Molecular Pharmacology, 53(6), 942–950. Retrieved from [Link]

-

Jane, D. E., et al. (1997). Synthesis of willardiine and 6-azawillardiine analogs: pharmacological characterization on cloned homomeric human AMPA and kainate receptor subtypes. Journal of Medicinal Chemistry, 40(22), 3645–3651. Retrieved from [Link]

-

Christensen, J. K., et al. (2003). Synthesis and pharmacology of willardiine derivatives acting as antagonists of kainate receptors. Bioorganic & Medicinal Chemistry, 11(5), 735–745. Retrieved from [Link]

-

Patneau, D. K., et al. (1992). Activation and desensitization of AMPA/kainate receptors by novel derivatives of willardiine. The Journal of Neuroscience, 12(2), 595–606. Retrieved from [Link]

-

Christensen, J. K., et al. (2003). Synthesis and pharmacology of willardiine derivatives acting as antagonists of kainate receptors. Journal of Medicinal Chemistry, 46(24), 5145–5157. Retrieved from [Link]

-

Clements, J. D., & Westbrook, G. L. (1994). Activation kinetics of AMPA receptor channels reveal the number of functional agonist binding sites. Neuron, 13(3), 635–643. Retrieved from [Link]

-

Wikipedia. (n.d.). AMPA receptor. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). The PubChem Compound Help. Retrieved from [Link]

-

Patsnap. (2024). What are AMPA receptor agonists and how do they work?. Retrieved from [Link]

Sources

- 1. Kainate receptors exhibit differential sensitivities to (S)-5-iodowillardiine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. doc.abcam.com [doc.abcam.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. (PDF) Synthesis and Pharmacology of Willardiine Derivatives Acting as Antagonists of Kainate Receptors [academia.edu]

- 5. Synthesis of willardiine and 6-azawillardiine analogs: pharmacological characterization on cloned homomeric human AMPA and kainate receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What are AMPA receptor agonists and how do they work? [synapse.patsnap.com]

- 7. Activation and desensitization of AMPA/kainate receptors by novel derivatives of willardiine - PubMed [pubmed.ncbi.nlm.nih.gov]

Handling and Applications of 6-Methoxy-3-(Boc-amino)-4-iodopyridine: A Technical Whitepaper

[1]

Executive Summary & Chemical Identity[1][2][3]

6-Methoxy-3-(Boc-amino)-4-iodopyridine is a high-value heterocyclic scaffold used extensively in medicinal chemistry, particularly in the discovery of kinase inhibitors and GPCR ligands.[1] Its structural utility lies in its orthogonal reactivity :

-

C4-Iodine: A highly reactive handle for palladium-catalyzed cross-couplings (Suzuki, Sonogashira, Buchwald-Hartwig).[1]

-

C3-Boc-Amine: A masked aniline equivalent, stable to basic coupling conditions but readily deprotected under acidic conditions.[1]

-

C6-Methoxy: A solubilizing group that can also serve as a precursor to pyridones via demethylation.

Chemical Datasheet

| Property | Specification |

| IUPAC Name | tert-butyl (4-iodo-6-methoxypyridin-3-yl)carbamate |

| Common Name | 6-Methoxy-3-(Boc-amino)-4-iodopyridine |

| CAS Number | 1200132-06-4 |

| Molecular Formula | C₁₁H₁₅IN₂O₃ |

| Molecular Weight | 350.15 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in water |

| Melting Point | 105–109 °C (Typical range) |

Hazard Assessment & Safety Profile (SDS Core)

Note: While standard SDSs list hazard codes, this section explains the mechanistic basis of these hazards to inform safer experimental design.

GHS Classification & Causality[1]

| Hazard Class | Category | H-Code | Mechanistic Insight |

| Acute Toxicity (Oral) | 4 | H302 | Pyridine derivatives can disrupt metabolic pathways; iodine release in vivo is a secondary toxicological concern.[1] |

| Skin Irritation | 2 | H315 | Aryl iodides are lipophilic and can penetrate the stratum corneum, causing localized dermatitis. |

| Eye Irritation | 2A | H319 | Fine particulates act as mechanical and chemical irritants to mucous membranes. |

| STOT (Single Exp.) | 3 | H335 | Dust inhalation triggers respiratory tract inflammation. |

Critical Stability Hazards

-

Acid Sensitivity (Boc Group): The tert-butoxycarbonyl (Boc) group is acid-labile.[1] Exposure to strong acids (HCl, TFA) or acidic vapors will trigger premature deprotection, releasing isobutylene gas (flammability hazard) and the free amine (oxidation risk).

-

Light Sensitivity (C-I Bond): The Carbon-Iodine bond is the weakest among aryl halides. Prolonged exposure to UV or high-intensity visible light can cause homolytic cleavage, liberating iodine radicals and degrading the material (browning).

Storage & Handling Protocols

To maintain the integrity of this scaffold for sensitive catalytic cycles, follow this self-validating storage logic:

Storage Logic Diagram

Caption: Decision tree for preserving chemical integrity against photolysis and hydrolysis.

Handling Best Practices

-

Inert Atmosphere: While air-stable as a solid, it is best handled under Nitrogen/Argon during weighing for catalytic reactions to prevent moisture absorption, which can poison Pd-catalysts later.[1]

-

Avoid Metal Spatulas: Use porcelain or glass spatulas if possible. Trace metal contamination from scratching stainless steel can induce background couplings in highly sensitive assays.

Application: Synthetic Utility & Protocols

The primary value of this compound is its role as a "turn-key" intermediate for Suzuki-Miyaura Cross-Coupling.[1] The iodine atom at C4 is significantly more reactive than the chlorines or bromines often found on similar scaffolds, allowing for coupling at lower temperatures.

Reaction Workflow: C4-Arylation

The following diagram illustrates the standard workflow for functionalizing the C4 position while retaining the Boc-protection for subsequent steps.

Caption: Synthetic pathway for C4-arylation followed by C3-amine deprotection.

Validated Protocol: Suzuki Coupling

Context: Coupling with Phenylboronic acid.[1]

Reagents:

-

Scaffold (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Pd(dppf)Cl₂·DCM (0.05 equiv) — Chosen for robustness against steric bulk.

-

K₂CO₃ (3.0 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1 ratio)[1]

Step-by-Step Methodology:

-

Degassing: Charge a reaction vial with the Scaffold, Boronic Acid, and Base. Seal and purge with Argon for 5 minutes. Reason: Oxygen scavenges the active Pd(0) species, stalling the cycle.

-

Solvation: Add degassed Dioxane/Water.

-

Catalyst Addition: Add Pd catalyst quickly under a positive stream of Argon.

-

Heating: Heat to 80°C for 2–4 hours. Monitor by LC-MS.[1]

-

Checkpoint: Look for the consumption of the starting material (M+H = 351) and appearance of product.

-

-

Workup: Dilute with EtOAc, wash with water.

-

Critical Safety Note:Do not wash with dilute acid (e.g., 1N HCl) during workup, as this may partially cleave the Boc group, leading to a mixture of products. Use saturated NH₄Cl or Brine instead.

-

Emergency Response

| Scenario | Immediate Action | Rationale |

| Eye Contact | Rinse with water for 15 mins. Remove contact lenses.[2][3] | Iodine compounds can cause corneal staining and damage. |

| Skin Contact | Wash with soap and water. Do not use ethanol. | Ethanol enhances skin absorption of lipophilic iodides. |

| Spill (Solid) | Sweep up avoiding dust generation.[4] | Prevent inhalation of particulates.[3] |

| Fire | Use CO₂, dry chemical, or foam.[2][4] | Combustion emits toxic Nitrogen Oxides (NOx) and Hydrogen Iodide (HI). |

References

suppliers and price for tert-butyl (4-iodo-6-methoxypyridin-3-yl)carbamate

This technical guide details the procurement, synthesis, and handling of tert-butyl (4-iodo-6-methoxypyridin-3-yl)carbamate (CAS: 1200132-06-4), a high-value heterocyclic building block used primarily in the development of kinase inhibitors (e.g., ChK1 inhibitors).

Executive Summary & Strategic Value

tert-Butyl (4-iodo-6-methoxypyridin-3-yl)carbamate is a specialized pyridine scaffold. Its strategic value lies in its orthogonal functionality :

-

4-Iodo Position: A reactive handle for cross-coupling (Suzuki-Miyaura, Sonogashira) to install aryl or alkynyl groups.

-

3-NHBoc Group: A protected amine that directs the initial lithiation/iodination and serves as a latent nucleophile for subsequent cyclization or amidation.

-

6-Methoxy Group: Modulates the electronics of the pyridine ring and can be converted to a pyridone or chloride later in the synthesis.

Due to its specific substitution pattern, this compound is often "Make-on-Demand" or holds low stock levels at major catalog houses, driving the need for a robust "Make vs. Buy" analysis.

Chemical Specifications & Identity

| Attribute | Specification |

| Chemical Name | tert-butyl (4-iodo-6-methoxypyridin-3-yl)carbamate |

| CAS Number | 1200132-06-4 |

| Molecular Formula | C₁₁H₁₅IN₂O₃ |

| Molecular Weight | 350.15 g/mol |

| Appearance | Off-white to pale yellow solid |

| Purity Standard | ≥95% (HPLC), typically ≥98% for GMP steps |

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water |

| Stability | Light Sensitive (due to C-I bond); Hygroscopic |

Procurement Landscape (Buy)

Supplier Tiering & Availability

This compound is not a commodity chemical. It is a Tier 2/3 Fine Chemical , meaning it is typically synthesized by specialized CROs rather than bulk manufacturers.

| Supplier Category | Representative Vendors | Availability | Lead Time |

| Catalog Aggregators | Parchem, ChemicalBook | Low / Inquire | 2–4 Weeks |

| Specialty CROs | Enamine, Combi-Blocks, WuXi AppTec | High (Synth-on-demand) | 4–6 Weeks |

| Niche Boutiques | Hoffman Fine Chemicals | Variable | Stock dependent |

Price Analysis (Market Estimates)

Pricing is highly volume-dependent due to the lithiation step required for synthesis.

-

Spot Price (1g - 5g): $150 – $350 USD per gram.

-

Bulk Price (100g+): $40 – $80 USD per gram (requires custom quote).

-

Cost Driver: The use of n-Butyllithium at cryogenic temperatures (-78 °C) limits batch sizes in standard reactors, increasing overhead.

Procurement Strategy: If your requirement is >10g, request a custom synthesis quote from a CRO like Enamine or Combi-Blocks rather than buying multiple 1g catalog units.

Synthesis Protocol (Make)

If commercial lead times are prohibitive, this compound can be synthesized in-house in two steps. The critical step is the Directed Ortho-Lithiation (DoM) .

Synthetic Pathway Diagram

Figure 1: Two-step synthesis route via Directed Ortho-Lithiation (DoM).

Detailed Methodology

Step 1: Boc Protection

-

Precursor: 6-methoxypyridin-3-amine (Cheap, widely available).

-

Reagents: Di-tert-butyl dicarbonate (Boc₂O), 1,4-Dioxane.

-

Protocol:

-

Dissolve 6-methoxypyridin-3-amine (1.0 eq) in 1,4-dioxane.

-

Add Boc₂O (1.3 eq).

-

Heat at 75 °C for 16 hours.

-

Workup: Dilute with Ethyl Acetate, wash with water/brine. Dry over Na₂SO₄.[1]

-

Yield: ~90% (White solid).

-

Step 2: Regioselective Iodination (The Critical Step)

-

Mechanism: The Boc-amino group acts as a Directed Metalation Group (DMG), directing the lithium base to the ortho (C4) position. The C6-methoxy group is too distant to compete effectively.

-

Reagents: n-Butyllithium (2.5 M in hexanes), TMEDA (Tetramethylethylenediamine), Iodine (I₂), Diethyl Ether (anhydrous).

-

Protocol:

-

Setup: Flame-dry a 3-neck flask under Argon/Nitrogen.

-

Dissolution: Dissolve the Boc-intermediate (from Step 1) and TMEDA (3.1 eq) in anhydrous Diethyl Ether.

-

Lithiation: Cool to -78 °C (Dry ice/Acetone bath). Add n-BuLi (3.4 eq) dropwise over 1 hour. Control exotherm strictly.

-

Incubation: Stir at -78 °C for 1–2 hours to ensure complete lithiation at C4.

-

Quench: Add a solution of Iodine (I₂) in THF/Ether dropwise at -78 °C.

-

Workup: Allow to warm to RT. Quench with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine (color changes from purple to yellow/clear). Extract with EtOAc.[1]

-

Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

-

Yield: 40–60%.

-

Quality Control & Handling

Critical Quality Attributes (CQAs)

-

Regioisomer Purity: Ensure no C2-iodination occurred. Verify via 1H NMR (The C2 proton will appear as a singlet at ~8.0-8.5 ppm; the C5 proton will be a singlet at ~7.0-7.5 ppm).

-

Iodine Content: Elemental analysis or Mass Spec (M+H = 351.0) to confirm mono-iodination.

Storage Protocols

-

Temperature: Store at 2–8 °C (Short term) or -20 °C (Long term).

-

Light: Protect from light (Wrap vial in foil). C-I bonds on electron-rich heterocycles can undergo photolytic cleavage.

-

Atmosphere: Store under inert gas (Argon) if possible to prevent oxidation of the methoxy group or hydrolysis of the Boc group.

References

-

Chemical Identity & CAS: Hoffman Fine Chemicals. tert-Butyl (4-iodo-6-methoxypyridin-3-yl)carbamate (CAS 1200132-06-4).

-

Synthesis Protocol: Labroli, M. A., et al. "Mitigation of Acetylcholine Esterase Activity in the 1,7-Diazacarbazole Series of Inhibitors of Checkpoint Kinase 1." Journal of Medicinal Chemistry, 2015, 58(12), 5164–5164. (Describes the DoM lithiation condition).

-

Precursor Pricing: BuyersGuideChem. Price trends for tert-Butyl (6-methoxypyridin-3-yl)carbamate.

Sources

Technical Guide: Synthesis of Polysubstituted Pyridine Building Blocks

This guide provides a technical blueprint for the synthesis of polysubstituted pyridine building blocks, prioritizing regiocontrol, scalability, and functional group tolerance.

Strategic Framework & Retrosynthetic Logic

In medicinal chemistry, the pyridine ring is not merely a linker; it is a pharmacophore capable of specific hydrogen bonding and π-stacking interactions. The synthesis of polysubstituted pyridines presents a unique regiochemical challenge: electrophilic aromatic substitution is sluggish and unselective (often favoring C3), while nucleophilic substitution requires specific activation (typically at C2/C4).

To navigate this, we employ a Convergent vs. Divergent strategy:

-

De Novo Construction (Convergent): Best for establishing the core substitution pattern (e.g., 2,4,6-triaryl systems) where the ring is built around the substituents.

-

Late-Stage Functionalization (Divergent): Best for SAR exploration, appending complex fragments to a pre-existing pyridine core via C-H activation or radical methods.

Visualization: Strategic Decision Matrix

The following decision tree guides the selection of the optimal synthetic pathway based on the desired substitution pattern.

Caption: Decision matrix for selecting synthetic methodology based on target substitution topology.

De Novo Ring Construction[1]

A. The Kröhnke Pyridine Synthesis

Best for: 2,4,6-Triarylpyridines and oligopyridines (e.g., terpyridines).[1] Mechanism: A "one-pot" condensation of an α-pyridinium methyl ketone salt (acting as a nucleophile) with an α,β-unsaturated ketone (Michael acceptor), followed by cyclization with ammonium acetate.[1]

-

Why it works: The pyridinium group acts as an excellent leaving group upon aromatization, driving the reaction forward. It avoids the harsh oxidizing conditions required by Hantzsch synthesis.

-

Critical Parameter: The choice of ammonium source.[2] Ammonium acetate (

) is preferred because the acetate anion acts as a mild base to generate the active ylide species in situ.

B. Transition-Metal Catalyzed [2+2+2] Cycloaddition

Best for: Fused pyridines and high atom economy.[3]

Mechanism: The co-cyclization of two alkynes and one nitrile catalyzed by Co(I), Rh(I), or Ru(II).

Recent Advancement: The use of air-stable Co(III) precatalysts (e.g.,

Regioselectivity Control:

-

Cationic Rh(I) catalysts (e.g.,

with BINAP) favor the formation of ortho-substituted pyridines when using unsymmetrical alkynes. -

Steric Bulk: Bulky substituents on the alkyne termini generally direct formation to the more sterically relieved isomer (distal placement).

Late-Stage Functionalization[6][7][8]

The Minisci Reaction (Radical C-H Alkylation)

Best for: Rapid analog generation (SAR) on complex pyridine scaffolds. Mechanism: Generation of a nucleophilic carbon-centered radical (usually from carboxylic acids, alkyl halides, or boronic acids) which attacks the protonated (electron-deficient) pyridine ring, typically at the C2 or C4 position.

Modern Protocol: Photoredox Catalysis

Classical Minisci reactions used silver salts and persulfates (

Data: Comparison of Minisci Radical Sources

| Radical Source | Activation Method | Regioselectivity (C2:C4) | Key Advantage |

| Carboxylic Acids | ~1:1 (substrate dependent) | Cheap, abundant starting materials. | |

| Alkyl Halides | Photoredox (Ir/Ni) | Favors C2 | Access to |

| Sulfinates | Thermal/Oxidative | High C2 selectivity | Avoids oxidative conditions; good for fluorinated groups. |

| Oxamic Acids | Photocatalysis | C2 Selective | New: Retains cyano groups; enables amide installation [1].[5] |

Detailed Experimental Protocol

Protocol: Co(III)-Catalyzed [2+2+2] Synthesis of a Fused Pyridine

Target: Synthesis of a tetrahydroisoquinoline-fused pyridine derivative.

Reagents:

-

Diyne precursor (e.g., 1,6-diyne).[6]

-

Nitrile (1.5 equiv).

-

Catalyst:

(5 mol%). -

Solvent: 1,2-Dichloroethane (DCE).

Step-by-Step Workflow:

-

Preparation: In a glovebox or under Argon, weigh the Co(III) catalyst (5 mol%) into a screw-cap vial.

-

Solvation: Add anhydrous DCE (0.1 M concentration relative to diyne).

-

Substrate Addition: Add the nitrile (1.5 equiv) followed by the diyne (1.0 equiv).

-

Note: Slow addition of the diyne via syringe pump (over 1 hour) can suppress homocoupling of the alkyne.

-

-

Reaction: Seal the vial and heat to 60°C for 4-12 hours. Monitor by LCMS for consumption of the diyne.

-

Workup: Cool to room temperature. Filter through a short pad of silica gel (eluting with EtOAc) to remove cobalt species.

-

Purification: Concentrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc gradient).

Visualizing the Mechanism: The following diagram illustrates the catalytic cycle, highlighting the oxidative coupling step which determines regioselectivity.

Caption: Catalytic cycle of Co-mediated [2+2+2] cycloaddition showing the critical metallacycle intermediate.

References

-

Visible-Light-Mediated Three-Component Minisci-Type Reaction of 4-Cyanopyridines. Organic Letters. [Link]

-

In situ generated cobalt(I) catalyst for the efficient synthesis of novel pyridines. Organic Chemistry Frontiers. [Link]

-

The fascinating construction of pyridine ring systems by transition metal-catalysed [2+2+2] cycloaddition reactions. Chemical Society Reviews. [Link][7]

-

Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions. New Journal of Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. In situ generated cobalt( i ) catalyst for the efficient synthesis of novel pyridines: revisiting the mechanism of [2 + 2 + 2] cycloadditions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00222B [pubs.rsc.org]

- 4. In situ generated cobalt(i) catalyst for the efficient synthesis of novel pyridines: revisiting the mechanism of [2 + 2 + 2] cycloadditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. semanticscholar.org [semanticscholar.org]

- 7. The fascinating construction of pyridine ring systems by transition metal-catalysed [2 + 2 + 2] cycloaddition reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Halopyridine Carbamate Scaffolds: Modular Architectures for Medicinal Chemistry

This guide details the chemical architecture, synthetic utility, and medicinal chemistry applications of 4-halopyridine carbamate scaffolds .[1] It is designed for drug discovery scientists utilizing this bifunctional core to generate diversity in lead optimization.

Executive Summary: The Bifunctional Advantage

The 4-halopyridine carbamate scaffold represents a "privileged" bifunctional core in modern drug discovery. Its value lies in the orthogonal reactivity of its two primary handles:

-

The 4-Halo Group (C4): A highly activated electrophile susceptible to Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) and Nucleophilic Aromatic Substitution (

) due to the para-position relative to the pyridine nitrogen. -

The Carbamate Moiety (C2/C3/N): Acts simultaneously as a stable pharmacophore, a Directed Metalation Group (DMG) for regioselective C-H activation, and a physicochemical modulator (lowering LogD compared to lipophilic amides).

This duality allows for Diversity-Oriented Synthesis (DOS) , enabling the rapid generation of SAR (Structure-Activity Relationship) libraries around a central heteroaromatic core.

Structural & Electronic Analysis

Electronic Activation at C4

The 4-position of the pyridine ring is electronically unique. The inductive withdrawal (

-

Reactivity Implication: 4-Halopyridines are significantly more reactive toward

and oxidative addition (Pd -

Carbamate Influence: When a carbamate (e.g., -NHBoc) is attached at C2, it donates electron density into the ring (

), potentially deactivating the ring slightly. However, the inductive withdrawal of the nitrogen generally dominates at C4, preserving reactivity.

The Carbamate as a Director

In 2-carbamoyl-4-halopyridines, the carbamate oxygen can coordinate with organolithium reagents (e.g.,

Physicochemical Properties

-

H-Bonding: The carbamate acts as both an H-bond donor (NH) and acceptor (C=O), crucial for binding affinity in kinase hinge regions or GPCR pockets.

-

Metabolic Stability: Carbamates generally exhibit superior metabolic stability compared to esters, resisting plasma esterases while maintaining similar steric profiles.

Synthetic Architectures & Reactivity Profiles[1]

The following diagram illustrates the divergent synthesis pathways available from the core scaffold, specifically tert-butyl (4-chloropyridin-2-yl)carbamate .

Caption: Divergent synthesis pathways from the 4-chloropyridine-2-carbamate core. Colors indicate distinct reaction classes.

Route A: Palladium-Catalyzed Cross-Coupling (C4)

The C4-Cl bond is the primary handle. Suzuki-Miyaura coupling is the most robust method.

-

Challenge: Pyridines can poison Pd catalysts via nitrogen coordination.

-

Solution: Use bulky, electron-rich phosphine ligands (e.g., XPhos , SPhos ) or chelating ligands (dppf ) to prevent catalyst deactivation.

-

Impurity Control: In Suzuki couplings of 4-halopyridines, "phenylation" impurities from phosphine ligands (e.g., PPh3) can occur. Using Pd(dppf)Cl2 or Amphos based precatalysts minimizes this.

Route B: Directed Ortho-Metalation (C3)

The carbamate at C2 is a powerful DMG.

-

Reagent: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) is preferred over

-BuLi to avoid nucleophilic attack at the C4 or C6 positions. -

Mechanism: The Li coordinates to the carbamate oxygen, placing the base in proximity to the C3 proton.

-

Electrophiles: Aldehydes, halogens (

), or borates can be introduced at C3, creating a 2,3,4-trisubstituted core.

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl (4-chloropyridin-2-yl)carbamate

Objective: Protection of commercially available 2-amino-4-chloropyridine.

Materials:

-

2-Amino-4-chloropyridine (1.0 equiv)

-

Di-tert-butyl dicarbonate (

) (1.2 equiv) -

DMAP (0.1 equiv)

-

Triethylamine (

) (1.5 equiv) -

Dichloromethane (DCM) (0.2 M)

Methodology:

-

Dissolution: Dissolve 2-amino-4-chloropyridine in anhydrous DCM under

atmosphere. -

Addition: Add

followed by DMAP. Cool to 0°C. -

Reaction: Add

(dissolved in minimal DCM) dropwise over 15 minutes. Allow to warm to Room Temperature (RT) and stir for 12 hours.-

Note: Monitoring by TLC/LCMS is crucial. If bis-Boc formation occurs (N(Boc)2), treat the crude with mild base (

/MeOH) to cleave the labile second Boc group.

-

-

Workup: Quench with water. Extract with DCM (3x). Wash organics with brine, dry over

, and concentrate.[2] -

Purification: Flash column chromatography (Hexanes/EtOAc).

-

Yield Expectation: 85-95%.[3]

-

Protocol 2: C4-Selective Suzuki Coupling

Objective: Coupling of the core with an aryl boronic acid.

Materials:

-

tert-Butyl (4-chloropyridin-2-yl)carbamate (1.0 equiv)

-

Aryl Boronic Acid (1.2 equiv)

-

Catalyst:

(5 mol%) - Chosen for resistance to pyridine poisoning. -

Base:

(2.0 M aqueous solution, 3.0 equiv) -

Solvent: 1,4-Dioxane (degassed)

Methodology:

-

Setup: In a microwave vial or pressure tube, combine the carbamate, boronic acid, and Pd catalyst.

-

Inertion: Seal and purge with Argon for 5 minutes.

-

Solvent Addition: Add degassed Dioxane and aqueous

. -

Reaction: Heat to 90°C for 4–12 hours (or 110°C for 30 min in Microwave).

-

Checkpoint: 4-Chloropyridines are sluggish compared to bromides; ensure full conversion by LCMS before workup.

-

-

Workup: Filter through Celite to remove Pd black. Dilute with EtOAc, wash with water/brine.[4]

-

Purification: Silica gel chromatography.

Data Summary: Reactivity Comparison

| Electrophile Position | Preferred Reaction | Activation Mode | Key Reagent/Catalyst |

| C4-Cl | Suzuki Coupling | Electronic (Para to N) | |

| C4-Cl | Electronic (Para to N) | ||

| C3-H | Ortho-Lithiation | Chelation (C2-Carbamate) | LiTMP (Base), |

| N-Boc | Deprotection | Acid Lability | TFA/DCM or HCl/Dioxane |

Medicinal Chemistry Case Study: Kinase Inhibition

In the development of Type II kinase inhibitors, the 2-aminopyridine motif is a classic "hinge binder."

-

Strategy: Use the 4-halopyridine carbamate as a masked hinge binder.

-

Execution:

-

Perform Suzuki coupling at C4 to attach the "tail" (solubilizing group).

-

Perform DoM at C3 to introduce a "gatekeeper" interacting group (e.g., small alkyl or halo).

-

Final Step: Deprotect the Boc group (TFA) to reveal the free 2-amino group, which then forms the critical H-bonds with the kinase hinge region (e.g., Glu/Leu backbone).

-

-

Advantage: The carbamate protects the sensitive amine during the harsh coupling steps and improves the solubility of intermediates.

References

-

Suzuki Coupling of Pyridines

-

Regioselective Lithiation

- Directed lithiation of 4-halopyridines: Chemoselectivity, regioselectivity and applic

- Source: Semantic Scholar / Tetrahedron

-

Carbamate Synthesis & Utility

- tert-Butyl (4-chloropyridin-2-yl)

-

Source: ChemicalBook[6]

-

General Pyridine Scaffolds in Drug Design

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.[7]

- Source: PubMed Central (PMC8520658)

-

Sources

- 1. nbinno.com [nbinno.com]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. guidechem.com [guidechem.com]

- 5. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tert-butyl (4-chloropyridin-2-yl)MethylcarbaMate | 96628-86-3 [chemicalbook.com]

- 7. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Precision Lithiation of tert-Butyl (4-iodo-6-methoxypyridin-3-yl)carbamate

This application note details the protocol for the regioselective lithiation of tert-butyl (4-iodo-6-methoxypyridin-3-yl)carbamate . This intermediate is a critical scaffold in the synthesis of type I and II kinase inhibitors (e.g., c-Met, ALK pathways) where C4-functionalization is required to access trisubstituted pyridine cores.

Abstract & Strategic Overview

The functionalization of tert-butyl (4-iodo-6-methoxypyridin-3-yl)carbamate represents a classic competition between Directed Ortho Metalation (DoM) and Lithium-Halogen Exchange (Li-X) . While the tert-butyl carbamate (Boc) group is a potent Ortho Directing Group (ODG), the presence of the C4-iodine atom dictates the reaction pathway.

Under kinetic control at -78 °C, Li-I exchange is orders of magnitude faster than deprotonation (DoM). However, the protocol is complicated by the acidic N-H proton of the carbamate (pKa ~20). Successful lithiation requires a dianion strategy : the first equivalent of base acts as a proton scavenger, while the second performs the crucial C-I exchange. This guide outlines the "Double-Base" protocol to generate the C4-lithiated species cleanly, minimizing benzyne formation and Wurtz-type coupling byproducts.

Key Reaction Parameters

| Parameter | Specification | Rationale |

| Substrate | 4-iodo-3-(Boc-amino)-6-methoxypyridine | Pre-installed halogen directs regioselectivity. |

| Primary Reagent | n-Butyllithium (n-BuLi) | 2.5 M in Hexanes. Sufficient for I |

| Stoichiometry | 2.1 - 2.2 Equivalents | Eq 1: Deprotonates N-H. Eq 2: Exchanges C-I. |

| Solvent | Anhydrous THF | Promotes monomeric Li species for faster exchange. |

| Temperature | -78 °C (Internal) | Critical to prevent pyridyne collapse and isomerization. |

Mechanistic Logic & Chemical Integrity

The Dianion Pathway

The reaction proceeds through two distinct phases. Failure to account for the N-H proton results in a 50% yield reduction and incomplete conversion, as the first equivalent of organolithium is sacrificially consumed.

-

Phase 1: N-Metallation (Acid-Base Reaction) The first equivalent of n-BuLi reacts instantaneously with the carbamate N-H. This is an exothermic deprotonation that anchors the Boc group as a lithium amide.

-

Insight: This N-Li species exerts a secondary directing effect (chelation) that stabilizes the incoming second lithium at the C4 position.

-

-

Phase 2: C-Lithiation (Li-Halogen Exchange) The second equivalent attacks the iodine atom. The driving force is the formation of the weaker base (stable aryl lithium) relative to the alkyl lithium reagent.

-

Critical Control: This step produces n-butyl iodide (n-BuI) as a byproduct. At -78 °C, n-BuI is relatively inert. If the reaction warms > -40 °C, the generated aryl lithium will attack n-BuI (alkylation), destroying the desired intermediate.

-

Visualization of Reaction Pathway

The following diagram illustrates the sequential lithiation and potential failure modes.

Caption: Sequential lithiation pathway showing the mandatory N-deprotonation prior to C4-lithium-halogen exchange.

Detailed Experimental Protocol

Materials & Equipment[1]

-

Reagents:

-

tert-butyl (4-iodo-6-methoxypyridin-3-yl)carbamate (Dry, azeotroped with toluene if necessary).

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes (Titrate before use).

-

Anhydrous THF (inhibitor-free, <50 ppm water).

-

Electrophile (e.g., DMF, CO2, Iodine, or Aldehydes).

-

-

Glassware:

-

3-neck round bottom flask (flame-dried under vacuum).

-

Internal temperature probe (thermocouple).

-

Argon/Nitrogen balloon or manifold.

-

Step-by-Step Procedure

1. Preparation of Substrate Solution

-

Charge the flame-dried flask with tert-butyl (4-iodo-6-methoxypyridin-3-yl)carbamate (1.0 equiv).

-

Evacuate and backfill with Argon (3 cycles).

-

Add anhydrous THF to achieve a concentration of 0.1 M to 0.15 M .

-

Note: Pyridines can be soluble; ensure full dissolution before cooling.

-

2. Cryogenic Cooling

-

Submerge the flask in a dry ice/acetone bath.

-

Allow the internal temperature to reach -75 °C to -78 °C .

-

Expert Tip: Wait 10 minutes after the probe reads -78 °C to ensure the flask walls are equilibrated.

3. The "Double-Base" Addition

-

First Equivalent (N-Deprotonation): Add n-BuLi (1.05 equiv) dropwise over 5 minutes.

-

Observation: No significant color change is usually observed, or a slight yellowing may occur. The exotherm should be minimal if added slowly.

-

Stir for 5–10 minutes at -78 °C.

-

-

Second Equivalent (Li-I Exchange): Add n-BuLi (1.10 equiv) dropwise over 10 minutes.

-

Observation: The solution often turns a distinct color (yellow/orange or dark red) indicating the formation of the aryl lithium species.

-

Maintain internal temperature below -70 °C.

-

Stir for 15–30 minutes at -78 °C. Do not exceed 45 minutes to avoid scrambling.

-

4. Electrophile Trapping

-

Dissolve the Electrophile (1.5 – 3.0 equiv) in a minimal amount of anhydrous THF (or add neat if liquid/gas).

-

Add the Electrophile solution slowly to the reaction mixture at -78 °C.

-

Kinetic Check: The reaction with the electrophile is usually instantaneous.

-

Allow the mixture to stir at -78 °C for 30 minutes, then slowly warm to 0 °C or Room Temperature (depending on the electrophile's reactivity).

5. Quench & Workup

-

Quench with saturated aqueous NH4Cl (ammonium chloride) or water.

-

Extract with Ethyl Acetate (EtOAc) or DCM.

-

Wash organics with Brine, dry over Na2SO4, and concentrate.[1]

Troubleshooting & Optimization

| Issue | Diagnosis | Corrective Action |

| Recovery of Starting Material | Incomplete exchange or protonation during quench. | Ensure 2.2 eq of n-BuLi is used. Check moisture content of THF (wet THF kills the dianion). |

| "Mushy" NMR / Low Purity | Wurtz coupling (butyl group incorporation). | The reaction warmed up too much before quenching. Keep strictly at -78 °C. Consider using t-BuLi (2.2 eq) instead of n-BuLi; t-BuI is sterically hindered and less prone to coupling. |

| Loss of Boc Group | Nucleophilic attack on carbamate. | Keep temperature low. Avoid warming the dianion above -40 °C before adding the electrophile. |

| Regioisomer Contamination | C2 or C5 lithiation. | Unlikely with Iodine present. If observed, it indicates the Li-I exchange failed and DoM took over. Ensure reagents are fresh and Iodine is actually on the starting material. |

References

- General Methodology (Li-Halogen Exchange): Clayden, J. Organolithiums: Selectivity for Synthesis. Pergamon, 2002. (Foundational text on Li-X vs DoM competition).

-

Specific Substrate Class (3-amino-4-halopyridines)

-

Synthesis of N-Substituted-3-amino-4-halopyridines. National Institutes of Health (NIH) / PubMed Central. Available at: [Link] (Discusses the stability and utility of Boc-protected 3-amino-4-halopyridines).

-

- Commercial Availability & Context

- Mechanistic Insight (Pyridine Lithiation)

Sources

synthesis of 1,7-diazacarbazoles from 4-iodo-6-methoxypyridin-3-yl carbamate

Executive Summary

The 1,7-diazacarbazole scaffold (pyrido[2,3-c]pyrrolo[3,2-b]pyridine) represents a privileged pharmacophore in oncology, specifically as a potent inhibitor of Checkpoint Kinase 1 (ChK1). This application note details a robust, modular synthetic protocol starting from 4-iodo-6-methoxypyridin-3-yl carbamate .

This route utilizes a "halide-orthogonal" strategy, exploiting the differential reactivity of aryl iodides and aryl bromides to construct the tricyclic core. The synthesis proceeds via a regioselective Suzuki–Miyaura cross-coupling followed by a base-mediated nucleophilic aromatic substitution (

Retrosynthetic Strategy & Logic

The synthesis is designed around the 4-iodo-6-methoxypyridin-3-yl carbamate (1) as a stable, directed building block. The 4-iodo position serves as the initiation point for the first cross-coupling, while the carbamate acts as a latent nucleophile for the subsequent ring closure.

Strategic Advantages:

-

Orthogonality: The starting material's iodide reacts preferentially over the bromide present on the coupling partner (5-bromo-2-fluoropyridine-3-boronic acid).

-

Convergency: The biaryl bond is formed first, positioning the amine (after deprotection) and the electrophilic fluoropyridine in perfect proximity for a 5-exo-trig (or pseudo-6-endo) cyclization.

-

Scalability: The use of carbamate protection prevents catalyst poisoning by the free amine during the palladium cycle.

Figure 1: Retrosynthetic disconnection showing the assembly of the tricyclic core from the iodopyridine carbamate and fluoropyridine boronic acid.

Detailed Experimental Protocol

Phase 1: Regioselective Suzuki–Miyaura Coupling

Objective: Couple the 4-iodo SM with 5-bromo-2-fluoropyridine-3-boronic acid to form the biaryl backbone without affecting the bromide handle.

Reagents:

-

Substrate: tert-butyl (4-iodo-6-methoxypyridin-3-yl)carbamate (1.0 equiv)

-

Coupling Partner: 5-bromo-2-fluoropyridine-3-boronic acid (1.1 equiv)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

-

Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

-

Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 ratio)

Procedure:

-

Inerting: Charge a reaction vessel with the iodopyridine carbamate, boronic acid, and Pd catalyst. Evacuate and backfill with nitrogen (3 cycles).

-

Solvation: Add degassed DME and 2.0 M aqueous Na₂CO₃.

-

Reaction: Heat the mixture to 80 °C for 2–4 hours. Monitor by LCMS for the consumption of the iodide.

-

Critical Note: Do not exceed 90 °C or prolong reaction unnecessarily to avoid competitive oxidative addition into the bromide of the coupling partner.

-

-

Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic phase over MgSO₄ and concentrate.

-

Purification: Flash column chromatography (Hexanes/Ethyl Acetate).

-

Target Product:tert-butyl (4-(5-bromo-2-fluoropyridin-3-yl)-6-methoxypyridin-3-yl)carbamate.

-

Phase 2: Deprotection and Cyclization (Annulation)

Objective: Remove the Boc group to reveal the amine, which then displaces the adjacent fluoride to close the central pyrrole ring.

Reagents:

-

Acid: Trifluoroacetic acid (TFA)

-

Solvent 1: Dichloromethane (DCM)

-

Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

-

Solvent 2: N,N-Dimethylformamide (DMF)

Procedure:

-